molecular formula C25H20N6 B12204925 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12204925
M. Wt: 404.5 g/mol
InChI Key: DACZZPGCDOPKNO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazolo-pyrimidine class, characterized by fused heterocyclic rings. Its structure includes:

  • Pyrazolo[5,4-d]pyrimidine core: A pyrimidine ring fused with a pyrazole moiety at positions 5 and 2.
  • Triazolo[4,3-e]pyrimidine fusion: A 1,2,4-triazole ring fused at positions 4 and 3 of the pyrimidine.
  • Substituents:
    • A 2,4-dimethylphenyl group at position 2.
    • A naphthylmethyl group at position 6.
    • A hydrogen atom at position 6 (6-hydro).

This architecture confers unique electronic and steric properties, influencing solubility, receptor affinity, and bioactivity .

Properties

Molecular Formula

C25H20N6

Molecular Weight

404.5 g/mol

IUPAC Name

10-(2,4-dimethylphenyl)-5-(naphthalen-1-ylmethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H20N6/c1-16-10-11-22(17(2)12-16)31-24-21(14-27-31)25-29-28-23(30(25)15-26-24)13-19-8-5-7-18-6-3-4-9-20(18)19/h3-12,14-15H,13H2,1-2H3

InChI Key

DACZZPGCDOPKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)CC5=CC=CC6=CC=CC=C65)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazinopyridine derivative, followed by its reaction with substituted aromatic aldehydes to form the desired triazolo[4,3-e]pyrimidine core . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 3-(2,4-Dimethylphenyl), 7-(naphthylmethyl) C₂₇H₂₁N₇ 443.5 g/mol* Bulky naphthylmethyl enhances lipophilicity; methyl groups improve stability.
3,7-Bis(4-chlorophenyl)-6-hydro analog (CAS 896598-25-7) 3,7-Bis(4-chlorophenyl) C₁₈H₁₀Cl₂N₆ 381.2 g/mol Electron-withdrawing Cl groups reduce electron density; lower solubility.
SCH442416 (Sigma-Aldrich) 5-amino-2-(2-furyl)-7-[3-(4-methoxyphenyl)propyl] C₂₃H₂₂N₈O 450.5 g/mol Methoxyphenylpropyl enhances A₂A adenosine receptor antagonism.
7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 8) 7-p-Tolyl C₁₇H₁₃N₇ 331.3 g/mol Planar structure due to [1,5-c] fusion; C3-H/C5-H downfield NMR shifts.

*Estimated based on structural analogs.

Key Observations :

  • Ring Fusion Differences: The [4,3-e] fusion in the target compound vs. [1,5-c] in SCH442416 alters electronic distribution, affecting receptor binding. For example, SCH442416 shows high A₂A adenosine receptor affinity, while the target compound’s activity remains uncharacterized .
  • Electronic Properties : Electron-donating methyl groups (target compound) vs. electron-withdrawing Cl (CAS 896598-25-7) influence reactivity and intermolecular interactions .

Challenges :

  • The naphthylmethyl group in the target compound may require protective strategies to prevent steric hindrance during cyclization .

Gaps in Data :

  • No direct pharmacological data exists for the target compound. Its naphthylmethyl group may confer distinct anticancer or anti-inflammatory properties warranting further study.

Biological Activity

3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex organic compound belonging to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H20N6
  • Molecular Weight : 404.5 g/mol
  • IUPAC Name : 10-(2,4-dimethylphenyl)-4-(naphthalen-1-ylmethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
  • InChI Key : JZWZZDNTYKUHFK-UHFFFAOYSA-N

The primary mechanism of action for 3-(2,4-Dimethylphenyl)-7-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation; thus, by binding to its active site, this compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition can lead to apoptosis in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated notable antiproliferative effects with IC50 values indicating effective cytotoxicity.

Cell Line IC50 (μM) Mechanism
MCF-717.83CDK2 inhibition
MDA-MB-23119.73CDK2 inhibition

These values suggest that the compound is a promising candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, derivatives of triazolo[4,3-e]pyrimidine have shown antiviral activity against viruses such as Chikungunya virus (CHIKV). For example:

  • Compound derivatives exhibited EC50 values ranging from 38 μM to over 200 μM against CHIKV.
  • The most potent derivative showed minimal cytotoxicity (CC50 > 300 μg/ml) against normal cell lines while maintaining antiviral efficacy.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    A study focused on synthesizing new derivatives of triazolo[4,3-a]pyrimidines found that compounds similar to our target exhibited significant antitumor activity with IC50 values comparable to established chemotherapeutics like Cisplatin. This highlights the potential of these compounds in cancer therapy.
  • Antiviral Screening :
    Another research effort evaluated various triazolopyrimidine derivatives for their antiviral properties. The results indicated that while some compounds had moderate antiviral effects (EC50 > 200 μM), others displayed promising activity with lower EC50 values (<100 μM) but higher cytotoxicity against cancer cell lines.

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